DL-threo-2-methylisocitrate
Description
Historical Context of Methylcitrate Cycle Elucidation
The journey to understanding the role of 2-methylisocitrate began long before its biological significance was known. As an intermediate of the methylcitrate cycle, 2-methylisocitric acid was first synthesized in 1886 as a mixture of its four isomers. wikipedia.org However, the metabolic pathway in which it participates, the methylcitrate cycle, was not discovered until 1973 in fungi. wikipedia.org Initially, this cycle was believed to be exclusive to fungal species such as Candida lipolytica (now known as Yarrowia lipolytica) and Aspergillus nidulans. wikipedia.orgoup.com
Further research broadened this perspective significantly. In 1976, methylisocitrate lyase, a key enzyme that cleaves 2-methylisocitrate, was discovered. wikipedia.org A pivotal moment came in 1999 when the methylcitrate cycle was also identified in the bacteria Salmonella enterica and Escherichia coli, establishing its presence across different kingdoms of life. wikipedia.org This discovery highlighted the cycle's fundamental role in propionate (B1217596) metabolism. wikipedia.org Subsequent research has continued to uncover the intricate details of this pathway and its enzymes in various organisms. microbiologyresearch.orgmicrobiologyresearch.org
Stereochemical Considerations of DL-threo-2-Methylisocitrate in Biochemical Pathways
Stereochemistry plays a critical role in the function of 2-methylisocitrate within biochemical pathways. The "DL-threo" designation refers to a specific relative arrangement of substituents around the molecule's stereocenters. Enzymes are highly specific, and typically only one stereoisomer of a substrate is biologically active. The enzyme at the heart of the cycle's final step, methylisocitrate lyase (MCL), is specific for the threo-Ds-2-methylisocitrate isomer, which corresponds to (2S,3R)-2-methylisocitrate. tandfonline.com
The enzymatic production and consumption of methylcitrate cycle intermediates are tightly controlled stereochemically. For instance, studies on Bacillus subtilis revealed that its 2-methylcitrate synthase produces either (2S,3R)- or (2R,3S)-2-methylcitrate. acs.org The subsequent enzyme in the pathway, 2-methylcitrate dehydratase, can act on multiple diastereomers, but the physiological pathway proceeds through (Z)-2-methylaconitate to form 2-methylisocitrate. acs.org Interestingly, the methylisocitrate lyase from E. coli (PrpB) utilizes the (2R, 3S)-2-methylisocitrate stereoisomer. core.ac.uk The lyase reaction itself proceeds with an inversion of stereochemical configuration at one of the carbon centers. acs.org In some organisms, the glyoxylate (B1226380) cycle enzyme isocitrate lyase 1 (ICL1) can also use this compound as a substrate, demonstrating enzymatic promiscuity. biosynth.commedchemexpress.comglpbio.com
Overview of Metabolic Contexts Involving 2-Methylisocitrate
2-Methylisocitrate is a central intermediate in the methylcitrate cycle, a pathway primarily responsible for metabolizing propionyl-CoA. wikipedia.orgmdpi.com Propionyl-CoA is produced during the breakdown of odd-chain fatty acids, cholesterol, and specific amino acids like valine. wikipedia.orgmicrobiologyresearch.orgontosight.ainih.gov Accumulation of propionyl-CoA and its derivatives is toxic to cells, making the methylcitrate cycle an essential detoxification pathway in many organisms. wikipedia.orgmdpi.comnih.govcam.ac.uk
The cycle begins with the condensation of propionyl-CoA and oxaloacetate to form 2-methylcitrate. mdpi.com Through a series of reactions involving dehydration and rehydration, 2-methylcitrate is converted to its isomer, 2-methylisocitrate. wikipedia.org The final step, catalyzed by methylisocitrate lyase, cleaves 2-methylisocitrate into pyruvate (B1213749) and succinate (B1194679). wikipedia.orgmdpi.comnih.gov These products can then enter central metabolic pathways like the citric acid cycle and gluconeogenesis. mdpi.com
The methylcitrate cycle is intricately linked with other core metabolic pathways, including the citric acid (TCA) cycle and the glyoxylate cycle, sharing common substrates and intermediates. wikipedia.orgcam.ac.uk In some pathogens like Mycobacterium tuberculosis, the glyoxylate cycle enzyme isocitrate lyase is bifunctional, also performing the role of methylisocitrate lyase. wikipedia.orgmicrobiologyresearch.orgmicrobiologyresearch.org The importance of this cycle is underscored by the fact that impairment can lead to the accumulation of toxic intermediates, including 2-methylisocitrate, which can inhibit other essential enzymes. biosynth.commdpi.com In fungi, the enzymes of this cycle are found in both the mitochondria and the cytoplasm. mdpi.comresearchgate.net
Data Tables
Table 1: Key Enzymes in the Metabolism of 2-Methylisocitrate
| Enzyme Name | Abbreviation | Function | Organism(s) of Study | Reference(s) |
|---|---|---|---|---|
| 2-Methylcitrate Synthase | MCS, PrpC | Condenses propionyl-CoA and oxaloacetate to form 2-methylcitrate. | E. coli, S. enterica, M. smegmatis, P. aeruginosa | wikipedia.orgmicrobiologyresearch.orgcam.ac.uk |
| 2-Methylcitrate Dehydratase | MCD, PrpD | Dehydrates 2-methylcitrate to 2-methyl-cis-aconitate. | Y. lipolytica, M. smegmatis, P. aeruginosa | oup.commicrobiologyresearch.orgcam.ac.ukontosight.ai |
| Aconitase | Acn, CitB | Hydrates 2-methyl-cis-aconitate to form 2-methylisocitrate. | S. cerevisiae, B. subtilis | acs.orgmdpi.com |
| 2-Methylisocitrate Lyase | MCL, PrpB | Cleaves 2-methylisocitrate into pyruvate and succinate. | C. lipolytica, M. tuberculosis, P. aeruginosa | wikipedia.orgtandfonline.comcam.ac.uk |
Table 2: Research Findings on Enzyme Kinetics Related to 2-Methylisocitrate
| Enzyme | Substrate | Km Value (µM) | Organism | Reference |
|---|---|---|---|---|
| Isocitrate Lyase 1 (ICL1) | This compound | 718 | Mycobacterium tuberculosis | medchemexpress.com |
| Isocitrate Lyase 1 (ICL1) | threo-DsL(s)-isocitrate | 188 | Mycobacterium tuberculosis | medchemexpress.comglpbio.comapexbt.com |
| Methylisocitrate Lyase | threo-Ds-2-methylisocitrate | 770 | Candida lipolytica | tandfonline.com |
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| (2R, 3S)-2-methylisocitrate |
| (2S,3R)-2-methylisocitrate |
| 2-methyl-cis-aconitate |
| 2-methylaconitate |
| 2-methylcitrate |
| 2-Methylisocitrate |
| 2-methylisocitric acid |
| Acetyl-CoA |
| cis-aconitate |
| Citrate (B86180) |
| This compound |
| Glucose |
| Glyoxylate |
| Isocitrate |
| Malate |
| NADP |
| Oxaloacetate |
| Propionate |
| Propionyl-CoA |
| Pyruvate |
| Succinate |
| threo-Ds-2-methylisocitrate |
| threo-DsL(s)-isocitrate |
| trans-aconitate |
| Valine |
Structure
3D Structure
Properties
IUPAC Name |
(2S,3R)-3-hydroxybutane-1,2,3-tricarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O7/c1-7(14,6(12)13)3(5(10)11)2-4(8)9/h3,14H,2H2,1H3,(H,8,9)(H,10,11)(H,12,13)/t3-,7-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKPKXCSHMJWCF-WVBDSBKLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CC(=O)O)C(=O)O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]([C@H](CC(=O)O)C(=O)O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301209270 | |
| Record name | threo-Pentaric acid, 3-carboxy-2,3-dideoxy-4-C-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301209270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71183-66-9 | |
| Record name | threo-Pentaric acid, 3-carboxy-2,3-dideoxy-4-C-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71183-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | threo-Pentaric acid, 3-carboxy-2,3-dideoxy-4-C-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301209270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Enzymology of Dl Threo 2 Methylisocitrate
2-Methylisocitrate Lyase (MCL/PrpB)
2-Methylisocitrate lyase (MCL), also known as PrpB in bacteria like Escherichia coli, is the terminal enzyme in the methylcitrate cycle. nih.govnih.gov This cycle is essential for the metabolism of propionyl-CoA, a potentially toxic byproduct of amino acid and odd-chain fatty acid degradation. nih.govebi.ac.uk MCL catalyzes the cleavage of (2S,3R)-2-methylisocitrate into pyruvate (B1213749) and succinate (B1194679). wikipedia.orgnih.gov
The catalytic mechanism of 2-methylisocitrate lyase involves a retro-aldol cleavage of the C-C bond in its substrate. ebi.ac.uk The proposed mechanism proceeds through an α-carboxy-carbanion intermediate or transition state. nih.govsemanticscholar.org This is consistent with stereochemical experiments that show an inversion of configuration at the C3 position of 2-methylisocitrate during the reaction. nih.govsemanticscholar.org A crucial cysteine residue in the active site is believed to act as the general base in catalysis. nih.gov The reaction is dependent on a magnesium ion (Mg²⁺) cofactor, which is present in the active site. wikipedia.org
Kinetic studies provide insight into the enzyme's efficiency. For the Aspergillus nidulans isocitrate lyase, the Kₘ value for (2R,3S)-2-methylisocitrate was determined using the stereoisomerically pure substrate in a concentration range of 0.25 mM to 1.5 mM. nih.gov
MCL exhibits stringent substrate specificity. nih.gov The enzyme is highly specific for the threo diastereomer of 2-methylisocitrate; the erythro-diastereomer is not an active substrate. nih.gov Furthermore, MCLs from organisms like E. coli and Aspergillus nidulans show no measurable activity with isocitrate, the substrate for the related enzyme isocitrate lyase. nih.gov This specificity is crucial for preventing crosstalk between the methylcitrate cycle and the glyoxylate (B1226380) cycle. The determinants of this substrate specificity and stereoselectivity are embedded in the architecture of the enzyme's active site. nih.govsemanticscholar.org
As of 2007, six crystal structures for MCL have been solved, revealing a structure that is very similar to that of phosphoenolpyruvate (B93156) mutase. wikipedia.org The enzyme typically forms a homotetrameric structure, with each subunit folded into a TIM barrel. ebi.ac.ukwikipedia.org
Crystal structures of the C123S mutant of E. coli MCL have been determined in complex with its products, Mg²⁺-pyruvate and succinate, and with an inhibitor, (2R,3S)-isocitrate. nih.govresearchgate.net These structures show that upon substrate binding, the enzyme undergoes a significant conformational change. ebi.ac.uknih.gov An active-site "gating loop" moves to sequester the ligand from the solvent, creating a protected environment for catalysis. wikipedia.orgnih.gov This closed conformation is essential for the catalytic activity. researchgate.net Although a direct structure with DL-threo-2-methylisocitrate is not detailed, a model of the bound substrate has been developed based on the product- and inhibitor-bound structures, providing insights into the specific interactions that govern catalysis. nih.govsemanticscholar.org
Allosteric regulation is a mechanism where the binding of a regulator to one site on an enzyme affects the enzyme's activity at another site. wikipedia.org In the context of the methylcitrate cycle, 2-methylisocitrate lyase plays a regulatory role. wikipedia.org Its activity is stimulated by NAD but is subject to noncompetitive inhibition by both NADH and NADPH. wikipedia.org
Post-translational modifications (PTMs) are covalent changes to proteins after their synthesis, which can significantly alter their function, stability, or localization. wikipedia.orgnih.gov Common PTMs that regulate enzyme activity include phosphorylation, acetylation, and methylation. wikipedia.orgabcam.com For instance, acetylation of lysine (B10760008) residues is a key PTM that can regulate metabolic enzymes. abcam.comcam.ac.uk While the general principles of PTMs are well-established, specific post-translational modifications that directly regulate the activity of 2-methylisocitrate lyase are not extensively documented in the provided search results.
Phylogenetic analyses reveal interesting evolutionary pathways for MCLs. researchgate.net Fungal MCLs show a high degree of homology to both fungal and bacterial isocitrate lyases (ICLs) but have low sequence identity to bacterial MCLs (PrpB). researchgate.netnih.gov This suggests that fungal MCLs did not evolve from their bacterial counterparts but rather arose from a gene duplication of an ancestral ICL gene within the fungal lineage. nih.govresearchgate.net This duplication event provided the raw material for the evolution of a new metabolic function, allowing fungi to efficiently process propionyl-CoA. nih.gov
In contrast, bacterial MCLs belong to a distinct family. researchgate.net This evolutionary divergence highlights a case of convergent evolution, where different protein scaffolds were adapted to catalyze the same biochemical reaction in different domains of life.
Isocitrate Lyase (ICL1) and its Dual Activity with this compound
While MCL is highly specific for 2-methylisocitrate, some isocitrate lyases (ICLs) exhibit a broader substrate tolerance. A notable example is the isocitrate lyase 1 (ICL1) from Mycobacterium tuberculosis. This bacterium lacks an obvious gene for MCL but can still metabolize propionate (B1217596). nih.gov
Enzymatic studies have confirmed that ICL1 from M. tuberculosis possesses dual functionality, acting as both an isocitrate lyase for the glyoxylate cycle and a 2-methylisocitrate lyase for the methylcitrate cycle. nih.govapexbt.com Despite lacking the conserved amino acid "signature" typical of bacterial MCLs, its active site can accommodate the additional methyl group of 2-methylisocitrate without significant structural changes. nih.gov
The kinetic parameters quantify this dual role. For its primary substrate, threo-DₛLₛ-isocitrate (ICA), purified recombinant ICL1 has a Kₘ of 188 µM and a k꜀ₐₜ of 5.24 s⁻¹. xcessbio.comglpbio.commedchemexpress.com For this compound (MICA), the affinity is lower (Kₘ of 718 µM) and the turnover rate is slower (k꜀ₐₜ of 1.25 s⁻¹). xcessbio.comglpbio.commedchemexpress.com The catalytic efficiency (k꜀ₐₜ/Kₘ) for ICA is significantly higher than for MICA, confirming that isocitrate is the preferred substrate, yet the activity with MICA is physiologically relevant. apexbt.com
Interactive Data Table: Kinetic Properties of ICL1
| Substrate | Enzyme | Kₘ (µM) | k꜀ₐₜ (s⁻¹) | Catalytic Efficiency (k꜀ₐₜ/Kₘ) (M⁻¹s⁻¹) |
| threo-DₛLₛ-isocitrate (ICA) | ICL1 (M. tuberculosis) | 188 | 5.24 | 2.79 x 10⁴ |
| This compound (MICA) | ICL1 (M. tuberculosis) | 718 | 1.25 | 1.74 x 10³ |
Comparative Kinetic Analysis of ICL1 with Isocitrate vs. This compound
Isocitrate lyase 1 (ICL1) from Mycobacterium tuberculosis exhibits dual substrate activity, processing both its canonical substrate, isocitrate (ICA), in the glyoxylate cycle, and this compound (MICA) in the methylcitrate cycle. apexbt.comnih.gov A comparative kinetic analysis reveals differences in the enzyme's efficiency with these two substrates.
For its primary substrate, threo-D(s)L(s)-isocitrate, the purified recombinant ICL1 has a Michaelis constant (Km) of 188 μM and a catalytic rate constant (kcat) of 5.24 s⁻¹. xcessbio.comglpbio.commedchemexpress.com In contrast, the enzyme shows a lower affinity for this compound, with a Km approximately four times higher at 718 μM. xcessbio.comglpbio.commedchemexpress.com The catalytic rate for MICA is also reduced, with a kcat of 1.25 s⁻¹. xcessbio.comglpbio.commedchemexpress.com
The catalytic efficiency of an enzyme, expressed as the kcat/Km ratio, provides a measure of its substrate preference. For ICL1, the catalytic efficiency for isocitrate is 2.79 x 10⁴ M⁻¹s⁻¹, while for this compound, it is significantly lower at 1.74 x 10³ M⁻¹s⁻¹. apexbt.com This indicates that while ICL1 can effectively process this compound, it is a more efficient catalyst for isocitrate.
| Substrate | Km (μM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) |
|---|---|---|---|
| threo-D(s)L(s)-isocitrate (ICA) | 188 xcessbio.comglpbio.commedchemexpress.com | 5.24 xcessbio.comglpbio.commedchemexpress.com | 2.79 x 10⁴ apexbt.com |
| This compound (MICA) | 718 xcessbio.comglpbio.commedchemexpress.com | 1.25 xcessbio.comglpbio.commedchemexpress.com | 1.74 x 10³ apexbt.com |
Molecular Determinants of Dual Substrate Recognition by ICL1
The ability of ICL1 from Mycobacterium tuberculosis to recognize both isocitrate and 2-methylisocitrate is significant because its genome does not appear to contain a distinct gene for a dedicated 2-methylisocitrate lyase (MCL). nih.gov In many organisms, the substrate specificity difference between ICL and MCL enzymes is attributed to a few conserved amino acid substitutions in the active site. nih.gov However, M. tuberculosis ICL1 lacks this "MCL signature" yet still functions effectively as a methylisocitrate lyase. nih.gov This dual functionality is crucial for metabolizing propionyl-CoA, a toxic byproduct of odd-chain fatty acid oxidation. nih.gov The key molecular determinant for this dual recognition lies in the inherent flexibility of the enzyme's active site.
Structural Basis for ICL1 Promiscuity Towards this compound
The structural basis for the promiscuity of ICL1 was elucidated through crystallographic studies. The crystal structure of M. tuberculosis ICL1 with the products pyruvate and succinate bound in the active site demonstrates that the pocket can accommodate the additional methyl group of 2-methylisocitrate without requiring significant conformational changes to the enzyme's structure. nih.gov This inherent capacity of the active site to house the slightly larger substrate explains its ability to function as both an isocitrate and a methylisocitrate lyase, providing a structural foundation for its dual role in both the glyoxylate and methylcitrate cycles. nih.gov
Interactions with Other Central Metabolic Enzymes
Aconitase Activity Towards this compound
This compound also serves as a substrate for aconitase, an enzyme that typically catalyzes the reversible isomerization of citrate (B86180) to isocitrate. biosynth.comnih.gov Mitochondrial aconitase from bovine heart can catalyze a reversible reaction between D-threo-α-methylisocitrate and α-methyl-cis-aconitate, with a Km of 0.2 mM for D-threo-α-methylisocitrate. nih.gov
Similarly, aconitase from rat liver cytosol utilizes DL-threo-α-methylisocitrate as a substrate, exhibiting a Km of 0.1 mM. nih.gov However, the enzyme is more active with its canonical substrate; the Vmax for citrate is approximately 1.4 times higher than that for DL-threo-α-methylisocitrate with the rat liver enzyme. nih.gov With the bovine heart enzyme, the activity ratio is even greater, with citrate being preferred by a factor of about 5. nih.gov
Inhibition of TPN-Linked Isocitrate Dehydrogenase by this compound
This compound, specifically the threo isomer, acts as a potent and selective inhibitor of TPN-linked isocitrate dehydrogenase from bovine heart and rat liver. nih.govnih.gov This inhibition is competitive with respect to the enzyme's natural substrate, isocitrate. nih.gov The inhibitor is highly effective, with inhibition constant (Kis) values for DL-α-methylisocitrate in the range of 0.1 μM to 0.3 μM for the purified bovine heart enzyme and rat liver extracts. nih.gov This contrasts sharply with the apparent Km for DL-isocitrate, which is significantly higher, ranging from 14 μM to 20 μM for the same enzyme preparations. nih.gov Notably, the compound does not inhibit the DPN-specific isocitrate dehydrogenase from these tissues, highlighting its specificity for the TPN-linked isoform. nih.gov
| Enzyme | Organism/Tissue | Interaction Type | Kinetic Parameter | Value |
|---|---|---|---|---|
| Aconitase | Bovine Heart (Mitochondrial) | Substrate | Km (for D-threo isomer) | 0.2 mM nih.gov |
| Rat Liver (Cytosol) | Substrate | Km | 0.1 mM nih.gov | |
| TPN-Linked Isocitrate Dehydrogenase | Bovine Heart / Rat Liver | Competitive Inhibitor | Kis | 0.1 - 0.3 μM nih.gov |
| Km (for DL-isocitrate) | 14 - 20 μM nih.gov |
Metabolic Pathways Involving Dl Threo 2 Methylisocitrate
The Methylcitrate Cycle (MCC)
The methylcitrate cycle (MCC) is the primary pathway for the metabolism of propionyl-CoA, a toxic intermediate generated from the breakdown of odd-chain fatty acids, certain amino acids, and cholesterol. wikipedia.org This cycle converts the three-carbon propionyl-CoA into pyruvate (B1213749) and succinate (B1194679), which can then enter central metabolic pathways. wikipedia.orgresearchgate.net The MCC was first identified in fungi in 1973 and later discovered in bacteria such as Salmonella enterica and Escherichia coli. wikipedia.org
Role of DL-threo-2-Methylisocitrate as a Key Intermediate in Propionate (B1217596) Metabolism
This compound serves as a central intermediate in the MCC's detoxification of propionate. The catabolism of odd-chain fatty acids results in both acetyl-CoA and propionyl-CoA. nih.gov While acetyl-CoA enters the tricarboxylic acid (TCA) cycle, the potentially toxic propionyl-CoA is processed through the MCC. wikipedia.orgfrontiersin.org
The formation and conversion of this compound occur in a series of enzymatic steps:
Formation of 2-methylcitrate : The cycle begins with the condensation of propionyl-CoA and oxaloacetate, a reaction catalyzed by 2-methylcitrate synthase (PrpC), to form 2-methylcitrate. nih.govasm.org
Conversion to 2-methyl-cis-aconitate : 2-methylcitrate is then dehydrated by 2-methylcitrate dehydratase (PrpD or AcnD) to yield 2-methyl-cis-aconitate. wikipedia.orgnih.gov
Formation of this compound : The rehydration of 2-methyl-cis-aconitate by an aconitase (Acn) produces this compound. wikipedia.orgnih.gov
Cleavage into Pyruvate and Succinate : In the final step, the enzyme 2-methylisocitrate lyase (MCL or PrpB) cleaves this compound into pyruvate and succinate. wikipedia.orgnih.gov These products can then be utilized in the TCA cycle and for gluconeogenesis. nih.gov
| Step | Enzyme | Substrate(s) | Product(s) |
|---|---|---|---|
| 1 | 2-Methylcitrate Synthase (PrpC) | Propionyl-CoA + Oxaloacetate | 2-Methylcitrate |
| 2 | 2-Methylcitrate Dehydratase (PrpD/AcnD) | 2-Methylcitrate | 2-Methyl-cis-aconitate |
| 3 | Aconitase (Acn) | 2-Methyl-cis-aconitate | This compound |
| 4 | 2-Methylisocitrate Lyase (MCL/PrpB) | This compound | Pyruvate + Succinate |
Regulation of the Methylcitrate Cycle Flux Through this compound Levels
The efficiency and rate of the methylcitrate cycle are subject to regulation. Impairment of the cycle can lead to the accumulation of toxic intermediates like propionyl-CoA, 2-methylcitrate, and 2-methylisocitrate. nih.govnih.gov This accumulation can inhibit various enzymes, including dehydrogenases, and significantly alter cellular carbon metabolism. researchgate.netnih.gov
In Mycobacterium tuberculosis, a lack of methylisocitrate lyase (MCL) activity transforms the MCC into a "dead-end" pathway. nih.gov This results in the sequestration of TCA cycle intermediates and the accumulation of methylcitrate cycle intermediates, ultimately depleting precursors for gluconeogenesis. nih.gov Specifically, the buildup of 2-methylcitrate has been shown to act as a noncompetitive inhibitor of the gluconeogenic enzyme fructose-1,6-bisphosphatase (FBPase) in Salmonella enterica and M. tuberculosis. nih.govpnas.org Furthermore, the enzyme methylisocitrate lyase from Candida lipolytica is inhibited by NADH and NADPH, suggesting a regulatory link between the cell's redox state and the cycle's flux. tandfonline.com
Interplay Between Methylcitrate Cycle and Glyoxylate (B1226380) Cycle Metabolites
The methylcitrate cycle and the glyoxylate cycle are closely related metabolic pathways that share substrates, enzymes, and evolutionary origins. wikipedia.orgnih.gov The glyoxylate cycle enables organisms to utilize two-carbon compounds like acetate (B1210297) by converting acetyl-CoA into succinate for gluconeogenesis. nih.govnih.gov
A key connection between the two cycles is the enzyme isocitrate lyase (ICL). In some organisms, such as Mycobacterium tuberculosis, ICL is a bifunctional enzyme that also functions as a methylisocitrate lyase (MCL), catalyzing key steps in both pathways. nih.govnih.gov This dual role is essential for the metabolism of both even-chain (via the glyoxylate cycle) and odd-chain (via the methylcitrate cycle) fatty acids. nih.govfrontiersin.org The substrate for ICL in the glyoxylate cycle is isocitrate, while in the MCC, it is this compound. frontiersin.orgbiosynth.com
The two cycles are often co-regulated. They work synergistically to manage carbon source utilization, which is crucial for the growth, development, and in some cases, the pathogenicity of fungi. nih.govnih.gov The succinate produced by both cycles is a vital intermediate that feeds into the TCA cycle to be converted to oxaloacetate, a necessary substrate for initiating both the MCC and the glyoxylate cycle. wikipedia.org
Integration of this compound Metabolism with Central Carbon Pathways
The metabolism of this compound via the MCC is not an isolated pathway but is deeply integrated with the central carbon metabolism, particularly the tricarboxylic acid (TCA) cycle. This integration allows the cell to adapt to different nutrient conditions by replenishing or withdrawing intermediates from the TCA cycle.
Anaplerotic and Cataplerotic Roles in Response to Substrate Availability
Anaplerotic reactions replenish TCA cycle intermediates that are consumed for biosynthesis, while cataplerotic reactions remove them. fiveable.meyoutube.com The methylcitrate cycle serves both functions, depending on the metabolic needs of the cell.
Anaplerotic Role : The MCC is an anaplerotic pathway because it produces succinate, a key TCA cycle intermediate. nih.gov When organisms metabolize propionate or odd-chain fatty acids, the succinate generated via the cleavage of this compound replenishes the pool of TCA cycle intermediates, ensuring its continued operation for energy production and biosynthesis. researchgate.net This is particularly important when carbon sources other than glucose are the primary fuel.
Cataplerotic Role : The initial step of the MCC consumes oxaloacetate from the TCA cycle. nih.gov If the cycle is blocked, for instance by the absence of methylisocitrate lyase activity, it leads to a cataplerotic drain of TCA intermediates into dead-end metabolites like 2-methylisocitrate. nih.govpnas.org This depletion of oxaloacetate and other precursors inhibits biosynthetic pathways like gluconeogenesis. nih.gov
This dual role allows for metabolic flexibility, enabling organisms to efficiently utilize a variety of fuel sources. fiveable.me
Contribution to Gluconeogenesis and Energy Production from Odd-Chain Fatty Acids
The metabolism of odd-chain fatty acids yields propionyl-CoA, which is channeled into the methylcitrate cycle. mdpi.com The breakdown of this compound at the end of this cycle produces pyruvate and succinate, both of which are gluconeogenic precursors. wikipedia.orgnih.gov
Pyruvate can be converted to acetyl-CoA to enter the TCA cycle for energy production or can be carboxylated to oxaloacetate, a direct precursor for gluconeogenesis. nih.gov
Succinate enters the TCA cycle and is converted to oxaloacetate, which can also be used for gluconeogenesis. nih.govnih.gov
Therefore, the methylcitrate cycle is a critical link between the catabolism of odd-chain fatty acids and the synthesis of glucose, providing a vital energy source when carbohydrates are scarce. researchgate.netnih.gov This process allows the cell to convert the carbon skeletons from these fatty acids into essential glucose needed by organs like the brain. nih.gov
| Product | Immediate Metabolic Pathway | Ultimate Contribution |
|---|---|---|
| Pyruvate | TCA Cycle (as Acetyl-CoA) or Gluconeogenesis (as Oxaloacetate) | Energy Production (ATP), Glucose Synthesis |
| Succinate | TCA Cycle | Energy Production (ATP), Glucose Synthesis (via Oxaloacetate) |
Linkages to Amino Acid Catabolism and Associated Metabolic Intermediates
The metabolism of this compound is intrinsically linked to the catabolism of several amino acids through the methylcitrate cycle. This pathway is crucial for processing propionyl-CoA, a metabolic intermediate that can be toxic if it accumulates within the cell. cam.ac.uk The degradation of certain amino acids, particularly those with branched or sulfur-containing structures, generates propionyl-CoA as an end product. wikipedia.org
Key amino acids whose catabolic pathways converge on the production of propionyl-CoA include:
Isoleucine
Valine
Threonine
Methionine
Once formed, propionyl-CoA enters the methylcitrate cycle. The initial step involves the condensation of propionyl-CoA with oxaloacetate, catalyzed by 2-methylcitrate synthase, to yield 2-methylcitrate. nih.gov Following a dehydration and subsequent rehydration step, 2-methylcitrate is converted to its isomer, this compound. The final reaction of the cycle is the cleavage of this compound by the enzyme 2-methylisocitrate lyase, which produces pyruvate and succinate. nih.gov These products can then readily enter central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, for energy production or biosynthetic purposes.
The methylcitrate cycle, therefore, serves as a vital detoxification route and a link between amino acid breakdown and mainstream energy metabolism. nih.gov In organisms like Mycobacterium tuberculosis, this cycle is essential, and defects can lead to the buildup of toxic intermediates. nih.govnih.gov Studies in fungi such as Fusarium solani and Fusarium verticillioides have also confirmed the activity of the methylcitrate cycle in processing propionyl-CoA derived from amino acid sources. researchgate.net
Table 1: Amino Acid Precursors of Propionyl-CoA
| Amino Acid | Metabolic Contribution |
|---|---|
| Isoleucine | Catabolism generates propionyl-CoA and acetyl-CoA. |
| Valine | Catabolism leads to the formation of propionyl-CoA. |
| Threonine | Degradation can produce propionyl-CoA. wikipedia.org |
| Methionine | Catabolism results in the generation of propionyl-CoA. wikipedia.org |
Compartmentalization of this compound Metabolism
The metabolism of this compound, as part of the methylcitrate cycle, is subject to specific subcellular compartmentalization, ensuring metabolic efficiency and preventing the accumulation of toxic intermediates. nih.gov The localization of the cycle's enzymes varies among different organisms, but it is primarily associated with the mitochondria and, to some extent, the cytoplasm. nih.govresearchgate.net
Propionyl-CoA, the entry point into the cycle, is produced from metabolic processes like amino acid and odd-chain fatty acid degradation, which occur in different organelles, including both mitochondria and peroxisomes. nih.govnih.gov The subsequent enzymatic steps that process propionyl-CoA and involve this compound are strategically located.
Mitochondrial Localization: In many eukaryotes, the core machinery of the methylcitrate cycle resides within the mitochondria. nih.gov Research on the yeast Yarrowia lipolytica has shown that the enzymes 2-methylcitrate synthase, 2-methylcitrate dehydratase, and aconitase are localized in the mitochondria. nih.gov This mitochondrial compartmentalization is logical, as it places the pathway in close proximity to the TCA cycle, allowing for the efficient utilization of its product, succinate. Several studies on other fungi, including Saccharomyces cerevisiae and Aspergillus fumigatus, have also identified key enzymes of the cycle, such as 2-methylcitrate synthase and 2-methylisocitrate lyase, within the mitochondria. nih.govresearchgate.net
Cytoplasmic Involvement: While the cycle is predominantly mitochondrial, some enzymes exhibit dual localization. In Yarrowia lipolytica, 2-methylisocitrate lyase, the enzyme that cleaves this compound, is found in both the mitochondria and the cytoplasm. nih.gov This dual placement may facilitate the supply of pyruvate, the other product of the reaction, to various cytosolic metabolic pathways. nih.gov Similarly, in the parasite Toxoplasma gondii, 2-methylcitrate dehydratase is cytoplasmic, while 2-methylisocitrate lyase is found in the cytoplasm surrounding the mitochondria, indicating a split pathway between compartments. nih.govresearchgate.net
This compartmentalization highlights the cell's sophisticated organization of metabolic pathways. By segregating specific reactions within organelles like the mitochondria, cells can regulate metabolic flux, channel substrates efficiently, and sequester potentially harmful intermediates like propionyl-CoA. nih.gov
Table 2: Subcellular Localization of Methylcitrate Cycle Enzymes in Eukaryotes
| Enzyme | Organism | Subcellular Location | Citation |
|---|---|---|---|
| 2-Methylcitrate Synthase | Yarrowia lipolytica, Aspergillus fumigatus | Mitochondria | researchgate.netnih.gov |
| 2-Methylcitrate Dehydratase | Yarrowia lipolytica | Mitochondria | nih.gov |
| 2-Methylcitrate Dehydratase | Toxoplasma gondii | Cytoplasm | nih.govresearchgate.net |
| 2-Methylisocitrate Lyase | Yarrowia lipolytica | Mitochondria and Cytoplasm | nih.gov |
| 2-Methylisocitrate Lyase | Saccharomyces cerevisiae, Magnaporthe oryzae | Mitochondria | researchgate.net |
Biological Significance of Dl Threo 2 Methylisocitrate Metabolism in Organisms
Microbial Physiology and Adaptation
The ability to metabolize propionyl-CoA via the methylcitrate cycle is crucial for microbial survival and growth in diverse environments where alternative carbon sources are prevalent.
In bacteria, the methylcitrate cycle is a central pathway for the assimilation of carbon from propionate (B1217596) and for the detoxification of propionyl-CoA.
Mycobacterium tuberculosis : For this pathogenic bacterium, the metabolism of host-derived fatty acids is critical for its survival and persistence within the human body. The catabolism of odd-chain fatty acids generates propionyl-CoA, which is funneled into the methylcitrate cycle. Uniquely, M. tuberculosis possesses two isocitrate lyase (ICL) isoforms, ICL1 and ICL2, that exhibit bifunctional activity, acting as both isocitrate lyases in the glyoxylate (B1226380) cycle and as 2-methylisocitrate lyases in the methylcitrate cycle. nih.gov This dual role makes these enzymes essential for growth on both even and odd-chain fatty acids. nih.gov The Km of the recombinant ICL1 for DL-threo-2-methylisocitrate (MICA) was determined to be 718 μM with a kcat of 1.25 s-1. medchemexpress.com In the absence of this 2-methylisocitrate lyase activity, the cycle becomes a "dead-end" pathway, leading to the accumulation of toxic intermediates. semanticscholar.org
Salmonella typhimurium : This bacterium utilizes the 2-methylcitric acid cycle for the catabolism of propionate. The enzymes required for this pathway are encoded by the prpBCDE operon. The final step of this cycle, the cleavage of 2-methylisocitrate into pyruvate (B1213749) and succinate (B1194679), is catalyzed by the enzyme 2-methylisocitrate lyase (PrpB). The crystal structure of the PrpB enzyme from S. typhimurium has been determined, providing insights into its substrate specificity and catalytic mechanism. nih.gov
Pseudomonas aeruginosa : This opportunistic pathogen thrives in various environments, including the lungs of individuals with cystic fibrosis, where it can metabolize fatty acids and amino acids that lead to the production of propionyl-CoA. cam.ac.uk The 2-methylcitrate cycle (2-MCC) in P. aeruginosa is not only a pathway for propionate utilization but also a crucial detoxification mechanism. cam.ac.uk Interestingly, P. aeruginosa possesses an enzymatic redundancy where the isocitrate lyase (AceA) of the glyoxylate shunt can also function as a 2-methylisocitrate lyase. This secondary activity can compensate for the loss of the primary 2-methylisocitrate lyase (PrpB), mitigating the toxic accumulation of 2-methylcitrate cycle intermediates. researchgate.net
| Enzyme | Organism | Substrate | Km (μM) | kcat (s-1) |
| Isocitrate Lyase 1 (ICL1) | Mycobacterium tuberculosis | This compound | 718 | 1.25 |
| Isocitrate Lyase 1 (ICL1) | Mycobacterium tuberculosis | threo-D(s)L(s)-isocitrate | 188 | 5.24 |
In fungi, the methylcitrate cycle is integral to propionate metabolism and is linked to various developmental and physiological processes.
Saccharomyces cerevisiae : In this yeast, the methylcitrate cycle is involved in propionyl-CoA metabolism, which can be derived from the catabolism of amino acids like threonine. The gene ICL2 encodes a specific 2-methylisocitrate lyase that is located in the mitochondrial matrix. nih.govasm.orgnih.gov The transcription of ICL2 is repressed by glucose and induced when cells are grown on ethanol (B145695) or with threonine as a nitrogen source. nih.govasm.orgnih.gov The isocitrate lyase encoded by the ICL1 gene also shows some activity with 2-methylisocitrate. nih.govasm.orgnih.gov
Trichoderma atroviride : This fungus is a biocontrol agent, and the methylcitrate cycle plays a significant role in its physiology. The signature enzyme of the cycle, methylisocitrate lyase (MCL), is required for propionate metabolism. Deletion of the mcl gene in T. atroviride demonstrated that this enzyme is important for propionate resistance, growth, conidial pigmentation and germination, and tolerance to abiotic stress. researchgate.netnih.gov
Pyricularia oryzae : This phytopathogenic fungus, the causal agent of rice blast disease, relies on the methylcitrate cycle for its development and virulence. The cycle is necessary for the metabolism of propionyl-CoA. Deletion of the genes encoding 2-methylcitrate synthase (MCS1) or 2-methylisocitrate lyase (MCL1) in P. oryzae impairs its growth, conidiation, and the ability to produce turgor in the appressorium, which is essential for plant infection. nih.gov
The metabolism of this compound through the methylcitrate cycle is a key adaptation that allows microorganisms to utilize a broader range of nutrients and to survive in environments where propionate or its precursors are present. In M. tuberculosis, this pathway is indispensable for growth on odd-chain fatty acids, which are thought to be a significant carbon source during infection. nih.gov For P. aeruginosa, the ability to detoxify propionate allows it to colonize specific niches, such as the airways in cystic fibrosis patients. cam.ac.uk In fungi like T. atroviride, the methylcitrate cycle is linked to general fitness, including growth, development, and stress response, which are crucial for its role as a biocontrol agent. researchgate.netnih.gov
Pathogenesis and Virulence
The methylcitrate cycle and its enzymes have been identified as important factors in the pathogenesis and virulence of several microbial pathogens.
Coxiella burnetii : This obligate intracellular pathogen is the causative agent of Q fever. The 2-methylisocitrate lyase is considered a potential drug target in C. burnetii. This is because, unlike some other bacteria, C. burnetii lacks an isocitrate lyase that could provide redundant 2-methylisocitrate lyase activity. This makes the dedicated 2-methylisocitrate lyase essential for its survival.
The disruption of the methylcitrate cycle, leading to the accumulation of its intermediates, can have significant detrimental effects on pathogen physiology.
In M. tuberculosis, the inactivation of the 2-methylisocitrate lyase activity of ICLs leads to the accumulation of methylcitrate cycle intermediates. This accumulation results in the sequestration of tricarboxylic acid (TCA) cycle intermediates, a depletion of precursors for gluconeogenesis, and defects in the membrane potential and intrabacterial pH. semanticscholar.org The accumulation of 2-methylcitrate has also been shown to inhibit the gluconeogenic enzyme fructose-1,6-bisphosphatase.
In P. aeruginosa, while enzymatic redundancy can mitigate the toxicity, the inhibition of the primary 2-methylisocitrate lyase (PrpB) can lead to the accumulation of 2-methylcitrate cycle intermediates and moderate growth inhibition in the presence of propionate. researchgate.net Furthermore, 2-methylisocitrate has been identified as a signaling molecule in P. aeruginosa. It binds to a receptor, PmiR, which in turn regulates the expression of virulence factors, including those involved in the pqs quorum-sensing system and pyocyanin (B1662382) production. This suggests that the accumulation of 2-methylisocitrate can directly influence the bacterium's virulence profile. nih.gov
| Organism | Gene(s) Deleted/Inhibited | Phenotypic Effect |
| Mycobacterium tuberculosis | icl1 and icl2 | Inability to grow on propionate; attenuation in macrophages and mice. nih.gov |
| Pseudomonas aeruginosa | prpB | Impaired growth on propionate; accumulation of 2-methylcitrate cycle intermediates. researchgate.net |
| Trichoderma atroviride | mcl | Reduced propionate resistance, growth, and conidiation; reduced antagonism and root colonization. researchgate.netnih.gov |
| Pyricularia oryzae | mcs1 or mcl1 | Impaired growth, conidiation, appressorium turgor, and virulence. nih.gov |
Modulation of Virulence Factors through Methylcitrate Cycle Activity in Fungal Pathogens
The methylcitrate cycle, in which this compound is a key intermediate, plays a crucial role in the virulence of several fungal pathogens. This metabolic pathway is essential for the detoxification of propionyl-CoA, a toxic metabolite that can accumulate during the catabolism of certain amino acids and odd-chain fatty acids. apsnet.orgmdpi.com The efficient functioning of this cycle allows pathogenic fungi to survive and proliferate within the host environment, directly impacting their ability to cause disease.
In the rice blast fungus Pyricularia oryzae (syn. Magnaporthe oryzae), the methylcitrate cycle is vital for both fungal development and virulence. apsnet.org The expression of genes encoding key enzymes of this cycle, such as 2-methylcitrate synthase (MCS1) and 2-methylisocitrate lyase (MCL1), is upregulated during critical stages of infection, including appressorium formation. apsnet.org Deletion of these genes leads to significant defects in fungal growth on media containing propionate or propionyl-CoA-producing amino acids like valine, isoleucine, methionine, and threonine. apsnet.org The inability to metabolize propionyl-CoA results in its accumulation, which is cytotoxic to the fungal cells. mdpi.com
Furthermore, disruption of the methylcitrate cycle in P. oryzae has been shown to impair appressorium turgor and delay plant penetration, ultimately weakening the virulence of the fungus. apsnet.org Interestingly, the virulence of a mutant lacking the MCL1 gene was significantly reduced, while a mutant lacking the MCS1 gene showed normal virulence, suggesting that the accumulation of different metabolic intermediates has varied effects on pathogenicity. mdpi.com
In the human pathogen Aspergillus fumigatus, methylcitrate synthase is essential for the manifestation of invasive aspergillosis. nih.gov The methylcitrate cycle's role in detoxifying propionyl-CoA is critical for the fungus to thrive in the host, where it may encounter propionyl-CoA precursors. nih.gov The absence of this pathway in humans makes the enzymes of the methylcitrate cycle, such as methylcitrate synthase, attractive targets for the development of novel antifungal drugs. nih.gov
The interplay between the methylcitrate cycle and other central metabolic pathways, such as the glyoxylate cycle and the tricarboxylic acid (TCA) cycle, is also critical for the virulence of pathogenic fungi. mdpi.com In P. oryzae, a double deletion of the genes for 2-methylisocitrate lyase (MCL1) and isocitrate lyase (ICL1), a key enzyme of the glyoxylate cycle, resulted in a much greater reduction in virulence than the deletion of either gene alone. apsnet.org This indicates a synergistic role of these two pathways in supporting the metabolic flexibility required for successful infection.
The table below summarizes the impact of methylcitrate cycle gene deletions on the virulence of different fungal pathogens.
| Fungal Pathogen | Gene Deleted | Phenotype | Impact on Virulence |
| Pyricularia oryzae | MCS1 (2-methylcitrate synthase) | Inhibited growth on propionate-containing media, sparse aerial hyphae, no conidia production. apsnet.org | Normal virulence reported in one study. mdpi.com |
| Pyricularia oryzae | MCL1 (2-methylisocitrate lyase) | Decreased conidiation, reduced appressorium turgor, delayed plant penetration. apsnet.org | Weakened virulence. apsnet.orgmdpi.com |
| Pyricularia oryzae | ICL1 and MCL1 | Greatly reduced ability to metabolize various carbon sources. apsnet.org | Greatly reduced virulence compared to single-gene deletion mutants. apsnet.org |
| Aspergillus fumigatus | Methylcitrate synthase | Inability to convert propionyl-CoA into pyruvate. nih.gov | Essential for the manifestation of invasive aspergillosis. nih.gov |
Broader Ecological and Biotechnological Implications
The metabolism of this compound, as part of the methylcitrate cycle, has implications that extend beyond the virulence of pathogenic organisms, touching upon microbial ecology and offering potential for biotechnological applications.
In various ecosystems, microorganisms coexist and compete for resources. The ability to utilize a wide range of carbon sources, including those that are toxic to other organisms, can provide a competitive advantage. Propionate is a short-chain fatty acid found in various environments, such as the soil and the gut, and can be toxic to some microbes. nih.govcam.ac.uk The methylcitrate cycle enables certain bacteria and fungi to not only tolerate but also utilize propionate as a carbon and energy source. cam.ac.ukwikipedia.org
The production of propionate by one group of microorganisms can act as a selective pressure, favoring the growth of other microbes that can metabolize it. This form of metabolic interaction is a fundamental aspect of microbial ecology. For instance, in the airway environment, propionate can be derived from the breakdown of tracheobronchial mucin by fermentative anaerobes, and pathogens like Pseudomonas aeruginosa utilize the methylcitrate cycle to detoxify and catabolize it. cam.ac.uk
While direct evidence of this compound itself acting as an antagonistic molecule is limited, the metabolic pathway it belongs to is integral to these competitive interactions. The ability to remove a potentially inhibitory substance like propionate from the environment can be considered a form of indirect antagonism, as it allows the organism to flourish while others may be inhibited.
The methylcitrate cycle is intrinsically linked to central carbon metabolism, producing pyruvate and succinate, which are key precursors for a multitude of biosynthetic pathways, including those for secondary metabolites. mdpi.comwikipedia.org Pyruvate can be channeled into gluconeogenesis, amino acid biosynthesis, and the TCA cycle, while succinate is a direct intermediate of the TCA cycle. mdpi.comwikipedia.org
The building blocks for many secondary metabolites are derived from primary metabolic pathways. For example, acetyl-CoA, a product of pyruvate metabolism, is a fundamental precursor for the synthesis of polyketides and terpenoids, two large classes of secondary metabolites with diverse biological activities. While the methylcitrate cycle's primary role is the metabolism of propionyl-CoA, its products feed into the central metabolic pool that supplies these biosynthetic pathways.
Propionyl-CoA itself can be incorporated into the biosynthesis of certain polyketides, leading to the production of compounds with specific structures and functions. In such cases, the methylcitrate cycle would compete for the available propionyl-CoA pool. Therefore, the activity of the methylcitrate cycle can indirectly influence the production of these secondary metabolites by modulating the availability of their precursors.
From a biotechnological perspective, understanding and engineering the methylcitrate cycle could provide a means to enhance the production of valuable secondary metabolites. By controlling the flux through this pathway, it may be possible to redirect metabolic intermediates towards the synthesis of desired compounds in industrial fermentation processes.
Furthermore, the enzymes of the methylcitrate cycle represent potential targets for metabolic engineering. For instance, modulating the expression of 2-methylcitrate synthase could control the entry of propionyl-CoA into the cycle, thereby influencing the metabolic state of the cell and potentially the production of secondary metabolites.
Research Methodologies for Studying Dl Threo 2 Methylisocitrate
Biochemical Assays for Enzyme Activity
Biochemical assays are fundamental to characterizing the enzymes that interact with DL-threo-2-methylisocitrate, such as 2-methylisocitrate lyase. These assays allow for the quantification of enzyme activity and the determination of key kinetic parameters.
A widely used method for determining the activity of 2-methylisocitrate lyase is the spectrophotometric coupled assay. This continuous assay links the cleavage of this compound to a measurable change in absorbance. The reaction catalyzed by 2-methylisocitrate lyase produces pyruvate (B1213749) and succinate (B1194679). wikipedia.orgmodelseed.org
In the lactate dehydrogenase (LDH)-coupled assay, the pyruvate generated is subsequently reduced to lactate by LDH. This reaction simultaneously oxidizes NADH to NAD+, resulting in a decrease in absorbance at 340 nm. nih.govnih.gov The rate of this absorbance decrease is directly proportional to the rate of pyruvate production, and thus to the activity of 2-methylisocitrate lyase.
The components of a typical LDH-coupled assay for 2-methylisocitrate lyase activity include:
this compound (substrate)
2-methylisocitrate lyase (enzyme to be assayed)
NADH
Lactate dehydrogenase (coupling enzyme)
A suitable buffer system to maintain pH
By monitoring the change in absorbance at 340 nm over time, the reaction velocity can be calculated, providing a measure of the enzyme's activity under specific conditions. nih.govnih.gov
Radiometric assays, which involve the use of radioactively labeled substrates, are a highly sensitive method for studying enzyme reactions and metabolic pathways. creative-enzymes.comdrugtargetreview.com In the context of this compound, a tracer study could theoretically involve the use of the compound labeled with a radioactive isotope, such as carbon-14 (¹⁴C).
The general principle of a radiometric assay is to measure the incorporation of radioactivity from a labeled substrate into a product. creative-enzymes.com This requires a reliable method to separate the radioactive product from the unreacted radioactive substrate. The radioactivity of the isolated product is then quantified using a scintillation counter or a similar instrument. While radiometric assays offer high sensitivity, specific applications and detailed protocols for tracer studies involving this compound are not extensively documented in publicly available literature.
Determining the kinetic parameters of an enzyme, such as the Michaelis constant (Kₘ) and the catalytic rate constant (kcat), is crucial for understanding its efficiency and affinity for a substrate. For enzymes that utilize this compound, these parameters can be determined using the assays described previously, particularly the spectrophotometric coupled assay.
By measuring the initial reaction rates at varying concentrations of this compound, a Michaelis-Menten plot can be generated. Non-linear regression analysis of this data allows for the calculation of Kₘ and the maximum velocity (Vₘₐₓ). The kcat can then be determined if the enzyme concentration is known. The ratio of kcat/Kₘ provides a measure of the enzyme's catalytic efficiency.
| Substrate | Kₘ (μM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |
|---|---|---|---|
| threo-D(s)L(s)-isocitrate (ICA) | 188 | 5.24 | 2.79 x 10⁴ |
| This compound (MICA) | 718 | 1.25 | 1.74 x 10³ |
Data derived from studies on purified recombinant ICL1. medchemexpress.comxcessbio.comapexbt.com
Synthetic Approaches to this compound and Analogs
The availability of pure this compound and its stereoisomers is essential for biochemical and enzymatic studies. Both chemical and chemoenzymatic synthesis strategies have been developed to produce these compounds.
The stereocontrolled synthesis of the different stereoisomers of 2-methylisocitrate is a significant challenge in organic chemistry. One successful approach involves starting from chiral precursors. For example, the (2R,3S) and (2S,3R) enantiomers of 2-methylisocitrate have been synthesized with high enantiomeric excess starting from (R)- and (S)-lactic acid, respectively. ncl.ac.uk
This synthetic route involves the conversion of lactic acid into a dispiroketal intermediate. ncl.ac.uk This intermediate is then deprotonated, and the resulting carbanion is condensed with diethyl fumarate. The stereochemistry of the final product is controlled by the stereochemistry of the starting lactic acid. Subsequent acid hydrolysis of the adduct yields the desired stereoisomer of 2-methylisocitrate. ncl.ac.uk Such synthetic procedures are crucial for obtaining stereoisomerically pure compounds to investigate the stereospecificity of enzymes like 2-methylisocitrate lyase.
Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity of enzymatic reactions. nih.gov This approach can be particularly useful for the synthesis of complex chiral molecules like this compound and its analogs.
While specific chemoenzymatic routes for this compound are not widely reported, the principles of this strategy can be applied. For instance, a chemical synthesis could be used to create a precursor molecule that is then acted upon by a specific enzyme to introduce the desired stereochemistry at one or more chiral centers. Enzymes can be used for stereoselective transformations that are often difficult to achieve through purely chemical means. mdpi.com This can lead to more efficient and environmentally friendly synthetic routes. An example of a chemoenzymatic approach is the use of enzymes for the stereoselective deamination or amination of precursor molecules to produce chiral amino acids.
Isotopic Labeling of this compound for Metabolic Tracing
Isotopic labeling stands as a powerful technique for elucidating the metabolic fate of this compound. By introducing stable isotopes, such as ¹³C or ²H, into precursor molecules, researchers can trace the flow of atoms through metabolic pathways, including the methylcitrate cycle where this compound is a key intermediate.
This approach has been instrumental in understanding the metabolism of propionyl-CoA, the precursor to this compound. For instance, in studies of Mycobacterium tuberculosis, ¹³C-based metabolomic tracing has been employed to follow the metabolic fates of even-chain (acetate) and odd-chain (propionate) fatty acids. pnas.org This methodology allows for the determination of metabolic fluxes and the identification of active metabolic routes under different physiological conditions. The labeling patterns in downstream metabolites, including intermediates of the methylcitrate cycle, provide direct evidence of pathway activity.
The general workflow for such an experiment involves:
Selection of an isotopically labeled substrate: Commonly used precursors for tracing the methylcitrate cycle include [¹³C]-propionate or fatty acids with an odd number of carbon atoms.
Incubation: The biological system (e.g., cell culture, organism) is grown in the presence of the labeled substrate.
Metabolite Extraction: Intracellular metabolites are extracted from the cells.
Analytical Detection: The isotopic enrichment in this compound and other related metabolites is measured using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.
Data Analysis: The labeling patterns are analyzed to calculate metabolic fluxes and map the flow of carbon through the network.
This powerful technique provides a dynamic view of metabolism that is not achievable through static measurements of metabolite concentrations alone.
Structural Biology Techniques
Understanding the three-dimensional architecture of enzymes that interact with this compound is crucial for deciphering their mechanisms of action. Several high-resolution structural biology techniques have been pivotal in this area.
X-ray Crystallography of Enzymes in Complex with this compound
X-ray crystallography has provided atomic-level insights into the enzymes that bind and process this compound. A notable example is the study of 2-methylisocitrate lyase, the enzyme responsible for cleaving 2-methylisocitrate into pyruvate and succinate. The crystal structure of this enzyme, both in its apo form and in complex with inhibitors or substrate analogs, reveals the precise architecture of the active site and the key amino acid residues involved in substrate recognition and catalysis.
For instance, the crystal structure of 2-methylisocitrate lyase from Escherichia coli has been determined, shedding light on its homotetrameric structure. nih.gov Such structural data is invaluable for understanding the enzyme's substrate specificity and for the rational design of inhibitors that could serve as novel antimicrobial agents.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Substrate Confirmation and Interaction Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool in the study of this compound. One of its primary applications is the unambiguous confirmation of the chemical structure of the synthesized or isolated compound. Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom in the molecule, allowing for its precise identification.
Furthermore, NMR is a powerful technique for studying the interactions between this compound and its target enzymes. Techniques such as saturation transfer difference (STD) NMR and chemical shift perturbation (CSP) mapping can be used to identify the binding epitope of the ligand on the enzyme surface and to determine the binding affinity. These methods are particularly useful for studying weak or transient interactions that are often difficult to capture with other techniques.
Cryo-Electron Microscopy of Multi-Enzyme Complexes Involved in this compound Metabolism
While specific cryo-electron microscopy (cryo-EM) studies focusing on multi-enzyme complexes directly involved in this compound metabolism are not yet widely reported, this technique holds immense potential for the field. Cryo-EM is particularly well-suited for determining the structures of large and dynamic macromolecular assemblies that are often challenging to crystallize.
"-omics" Technologies in this compound Research
The advent of "-omics" technologies has revolutionized the study of metabolism by enabling the global analysis of molecules within a biological system.
Metabolomics Profiling to Quantify Intracellular this compound Levels
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, has been instrumental in understanding the physiological relevance of this compound. Mass spectrometry-based techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), are commonly employed for the sensitive and specific quantification of intracellular metabolites, including organic acids like this compound.
Metabolomic studies have been crucial in demonstrating the accumulation of methylcitrate cycle intermediates under specific genetic or environmental conditions. For example, in Mycobacterium tuberculosis, the lack of a functional methylisocitrate lyase leads to the buildup of methylcitrate cycle intermediates when the bacterium is grown on propionate (B1217596). pnas.org This accumulation can have toxic effects and highlights the importance of the methylcitrate cycle for propionate detoxification.
The quantification of intracellular this compound levels through metabolomics profiling provides a direct readout of the activity of the methylcitrate cycle and can be used to assess the impact of genetic mutations or drug treatments on this pathway.
Table of Research Findings for this compound Methodologies
| Methodology | Organism/System | Key Findings | Reference |
| Isotopic Labeling | Mycobacterium tuberculosis | Traced the metabolic fate of propionate through the methylcitrate cycle. | pnas.org |
| X-ray Crystallography | Escherichia coli | Determined the homotetrameric structure of 2-methylisocitrate lyase. | nih.gov |
| Metabolomics | Mycobacterium tuberculosis | Demonstrated the accumulation of methylcitrate cycle intermediates in a methylisocitrate lyase mutant. | pnas.org |
Genetic and Molecular Biology Techniques
Genetic and molecular biology techniques are fundamental to dissecting the function of this compound and the enzymes that interact with it. These methods allow for precise manipulation of the genes encoding methylcitrate cycle enzymes to study their roles in cellular metabolism, virulence, and survival.
Gene Deletion and Mutagenesis Studies of Enzymes Interacting with this compound
Gene deletion, or "knock-out" studies, are a cornerstone of functional genomics. This technique involves removing or disrupting a specific gene to observe the resulting effect on the organism's phenotype. Numerous studies have employed this method to investigate the enzymes of the methylcitrate cycle.
For example, knock-out mutants have been created for the genes encoding the three core enzymes of the cycle in various fungi. Deletion of the 2-methylcitrate synthase gene (e.g., ΔAfmcsA in Aspergillus fumigatus), the 2-methylcitrate dehydratase gene (e.g., ΔTmmcd in Talaromyces marneffei), or the 2-methylisocitrate lyase gene (e.g., ΔMomcl1 in Magnaporthe oryzae) consistently results in the inability of these fungi to grow on media where propionate is the sole carbon source. nih.gov This demonstrates the essential role of the methylcitrate cycle in propionate catabolism.
Furthermore, these studies have revealed the importance of the cycle in the virulence of pathogenic fungi. The ΔAfmcsA mutant of A. fumigatus and the Δmcd mutant of T. marneffei both showed reduced virulence in mouse infection models. nih.gov In some cases, the accumulation of the toxic intermediate propionyl-CoA in these mutants is lethal. nih.gov In Aspergillus nidulans, attempts to create a double mutant lacking both the primary citrate (B86180) synthase (citA) and the methylcitrate synthase (mcsA) were unsuccessful, indicating that methylcitrate synthase can compensate for the loss of the primary citrate synthase under certain conditions and is essential for viability in its absence. nih.gov
| Organism | Deleted Gene | Enzyme | Resulting Phenotype | Reference |
|---|---|---|---|---|
| Aspergillus fumigatus | AfmcsA | 2-Methylcitrate Synthase | Failed growth on propionate; Reduced virulence | nih.gov |
| Magnaporthe oryzae | Momcl1 | 2-Methylisocitrate Lyase | Failed growth on propionate | nih.gov |
| Talaromyces marneffei | Tmmcd | 2-Methylcitrate Dehydratase | Failed growth on propionate; Attenuated virulence | nih.gov |
| Aspergillus nidulans | mcsA | 2-Methylcitrate Synthase | Sensitivity to propionyl-CoA | nih.gov |
Overexpression and Purification of Recombinant Enzymes
To study the biochemical properties of an enzyme in detail, it must be isolated from other cellular components. Overexpression and purification of recombinant enzymes is a standard procedure to achieve this. The process involves cloning the gene of interest, such as the one for 2-methylcitrate synthase, into an expression vector (e.g., a plasmid like pET28c). This vector is then introduced into a host organism, typically Escherichia coli, which is engineered to produce large quantities of the target protein upon induction.
Once expressed, the protein is purified from the host cell lysate. A common method is affinity chromatography, where the recombinant protein is engineered to have a tag (like a polyhistidine-tag) that binds specifically to a column matrix (e.g., Nickel-NTA). After washing away untagged proteins, the purified enzyme can be eluted.
This approach has been successfully used to express and purify 2-methylcitrate synthase from Mycobacterium tuberculosis. nih.gov The purified protein is then available for a variety of downstream applications, including:
Enzyme kinetics analysis: Determining key parameters like K_m and k_cat for its substrates (propionyl-CoA and oxaloacetate).
Structural biology: Using techniques like X-ray crystallography to determine the enzyme's three-dimensional structure, as has been done for the core enzymes from Pseudomonas aeruginosa. cam.ac.uk
Inhibitor screening: Developing assays to screen for compounds that can inhibit the enzyme's activity, which is a key step in drug discovery efforts targeting the methylcitrate cycle. nih.gov
Reporter Gene Systems for Pathway Activity Monitoring
Reporter gene systems are valuable tools for monitoring the activity of a specific gene promoter or metabolic pathway in real-time and in a high-throughput manner. This technique involves fusing the promoter region of a gene of interest—for example, a gene from the prpDBC operon that drives the expression of methylcitrate cycle enzymes—to a gene that encodes an easily detectable protein, the "reporter."
Commonly used reporter genes include:
lacZ: Encodes the enzyme β-galactosidase, whose activity can be measured with a colorimetric assay. mdpi.com
Fluorescent proteins: Genes encoding Green Fluorescent Protein (GFP) or Red Fluorescent Protein (RFP) produce proteins that emit light, which can be quantified directly. mdpi.com
By placing the prp operon promoter in front of a reporter gene, a bacterial or fungal cell will produce the reporter protein whenever the methylcitrate cycle is activated (e.g., in the presence of propionate). The amount of reporter signal (color intensity or fluorescence) is proportional to the level of gene expression from the promoter.
This methodology offers several advantages. Reporter systems are often more sensitive than other methods and are suitable for measuring gene expression even at low cell densities. mdpi.com They are particularly useful for screening large libraries of compounds to find molecules that either induce or repress the methylcitrate cycle, or for studying how different genetic mutations or environmental conditions affect the pathway's activity. For instance, bacterial one-hybrid reporter systems have been used to dissect the complex transcriptional regulatory pathways that control metabolic cycles. nih.gov
Advanced Research Directions and Future Perspectives
Deeper Mechanistic Understanding of DL-threo-2-Methylisocitrate Enzymology
A thorough understanding of the enzymes that interact with this compound is fundamental to comprehending its biological significance. A key enzyme is 2-methylisocitrate lyase (MCL), which catalyzes the cleavage of 2-methylisocitrate. In some organisms, such as Mycobacterium tuberculosis, isocitrate lyase 1 (ICL1) also demonstrates activity with this compound, albeit with different efficiencies compared to its primary substrate, isocitrate. medchemexpress.com
Detailed kinetic studies have begun to quantify these interactions. For instance, the kinetic parameters for recombinant ICL1 show a notable difference in affinity and turnover rate between its primary substrate and this compound. medchemexpress.com Similarly, mitochondrial aconitase from bovine heart can catalyze the reversible reaction between D-threo-alpha-methylisocitrate and alpha-methyl-cis-aconitate. nih.gov
Future research will likely focus on elucidating the structural basis for substrate specificity and the catalytic mechanisms of these enzymes through high-resolution crystallography and cryo-electron microscopy. Investigating the active site residues and the conformational changes that occur during substrate binding and catalysis will provide a more complete picture of their function.
Table 1: Kinetic Parameters of Enzymes Acting on this compound and Related Substrates
| Enzyme | Organism/Tissue | Substrate | Km (μM) | kcat (s-1) |
|---|---|---|---|---|
| Isocitrate Lyase 1 (ICL1) | Mycobacterium tuberculosis | threo-D(s)L(s)-isocitrate | 188 | 5.24 |
| Isocitrate Lyase 1 (ICL1) | Mycobacterium tuberculosis | This compound | 718 | 1.25 |
| Aconitase | Bovine Heart (Mitochondrial) | D-threo-alpha-methylisocitrate | 200 | Not Reported |
| Aconitase | Bovine Heart (Mitochondrial) | alpha-methyl-cis-aconitate | 50 | Not Reported |
Data sourced from multiple studies. medchemexpress.comnih.gov
Exploration of Novel Metabolic Roles and Regulatory Networks
This compound is a key intermediate in the methylcitrate cycle, a metabolic pathway crucial for the metabolism of propionyl-CoA, a potentially toxic compound. nih.govmdpi.com This cycle converts propionyl-CoA to pyruvate (B1213749), which can then enter central carbon metabolism. nih.gov The methylcitrate cycle is vital in various organisms, including pathogenic fungi and bacteria, for utilizing alternative carbon sources and for detoxification. nih.govnih.gov
The methylcitrate cycle exhibits significant crosstalk with other central metabolic pathways, including the glyoxylate (B1226380) cycle and the tricarboxylic acid (TCA) cycle. nih.govmdpi.com In some bacteria like Pseudomonas aeruginosa, the cycles are linked through enzymatic redundancy, where isocitrate lyase can also perform the 2-methylisocitrate lyase reaction. nih.gov Future research aims to uncover more intricate regulatory networks that govern the flux through these interconnected pathways. Understanding how cells prioritize these cycles in response to different nutritional cues is a key area of investigation. Impairment of the methylcitrate cycle can lead to the accumulation of toxic intermediates, highlighting its importance in maintaining metabolic homeostasis. nih.govmdpi.com
Development of Enzyme Inhibitors Targeting this compound-Related Pathways
Given the importance of the methylcitrate cycle in pathogenic microorganisms, its enzymes, particularly 2-methylisocitrate lyase (PrpB), are attractive targets for antimicrobial drug development. nih.gov
The development of specific inhibitors for methylisocitrate lyase can be achieved through rational design and high-throughput screening. This process often begins with a structure-based virtual screening of chemical libraries to identify compounds that are predicted to bind to the enzyme's active site. nih.gov The crystal structure of the target enzyme, such as PrpB from P. aeruginosa, provides a detailed map for this in silico docking. nih.gov
This computational approach is complemented by experimental screening to validate the hits. An integrated strategy, combining computer-aided ligand design, chemical synthesis, and functional testing, has proven effective in developing potent and specific inhibitors for other metabolic enzymes. nih.gov This methodology allows for the iterative optimization of lead compounds to enhance their potency and specificity, a crucial factor given the structural similarities between enzymes of the methylcitrate and TCA cycles. nih.govplos.org
A critical step in inhibitor development is understanding precisely how the molecule interacts with its target enzyme. Co-crystallography, where the enzyme is crystallized in complex with the inhibitor, is a powerful technique for this purpose. nih.gov The resulting high-resolution structures reveal the specific amino acid residues involved in binding and the conformation adopted by the inhibitor within the active site. nih.gov
By using analogs of this compound, researchers can gain insights into the natural substrate-binding mode, which can guide the design of more effective competitive inhibitors. In cases where obtaining high-quality co-crystal structures is challenging, molecular dynamics (MD) simulations can serve as a valuable tool to predict putative binding modes. nih.gov This structural information is invaluable for the rational, structure-based design of next-generation inhibitors with improved affinity and selectivity. plos.org
Bioengineering Applications and Synthetic Biology Approaches to this compound Pathways
The principles of synthetic biology and bioengineering offer exciting possibilities for harnessing and re-engineering pathways involving this compound. Synthetic biology focuses on the design and construction of new biological parts, devices, and systems. nih.gov These approaches could be used to optimize the methylcitrate cycle in microorganisms for various biotechnological applications.
For instance, by using gene-editing tools like CRISPR-Cas9, the pathway could be engineered to enhance the catabolism of propionate-rich feedstocks, which are common byproducts in industrial fermentations. lbl.gov Furthermore, re-engineering these pathways could lead to the production of valuable chemicals. Advanced computational tools, including machine learning algorithms, can accelerate the design-build-test-learn cycle, making the process of pathway optimization more efficient. lbl.govnih.gov These strategies enable the creation of novel microbial cell factories with tailored metabolic capabilities.
Comprehensive Systems Biology Modeling of Methylcitrate and Glyoxylate Cycles
To fully grasp the complexity of the interconnected methylcitrate, glyoxylate, and TCA cycles, a systems biology approach is necessary. This involves creating comprehensive mathematical models that can simulate and predict metabolic behavior under different conditions. uem.br These models integrate large datasets from genomics, proteomics, and metabolomics to build a holistic view of the cellular network.
Various mathematical frameworks, such as ordinary differential equations and stoichiometric methods, are used to model these biochemical pathways. researchgate.net Such models can help identify key control points, predict metabolic flux distributions, and understand the dynamic regulation of these intertwined cycles. By simulating the effects of genetic perturbations (e.g., gene knockouts) or environmental shifts, these models serve as powerful tools for hypothesis generation and for guiding experimental design in metabolic engineering and drug discovery.
Investigating Stereospecificity and Enantiomeric Purity in Biological Contexts
The biological activity of 2-methylisocitrate is profoundly influenced by its stereochemistry. Enzymes that interact with this molecule often exhibit a high degree of stereospecificity, meaning they preferentially bind to and act upon a specific stereoisomer. This specificity is crucial for the proper functioning of metabolic pathways and for understanding the compound's biological effects.
This compound is a racemic mixture, containing both D- and L-threo isomers. Research has demonstrated that enzymes in central metabolic pathways can distinguish between the different stereoisomers of 2-methylisocitrate. For instance, 2-methylisocitrate lyase, a key enzyme in the methylcitrate cycle, is highly specific for the (2R,3S)-2-methylisocitrate isomer. nih.gov This enzyme catalyzes the cleavage of (2R,3S)-2-methylisocitrate into pyruvate and succinate (B1194679). nih.gov Studies on the enzyme from both the bacterium Escherichia coli and the fungus Aspergillus nidulans have confirmed that the threo-diastereomer is the active substrate, while the erythro-diastereomer is not. nih.govresearchgate.net
Furthermore, the specific enantiomer (2R,3S)-2-methylisocitrate has been identified as a competitive inhibitor of NADP-dependent isocitrate dehydrogenase, with a determined Ki of 1.55 μM. nih.gov Notably, other isomers of 2-methylisocitrate did not show an inhibitory effect on this enzyme's activity. nih.gov This highlights the importance of enantiomeric purity when studying the biological roles of this compound, as the presence of multiple isomers can lead to complex and potentially misleading results. The accumulation of the specific (2R,3S)-2-methylisocitrate isomer can be toxic to cellular metabolism, underscoring the significance of stereospecific enzymatic reactions for metabolic balance. nih.gov
The differential interaction of stereoisomers with enzymes is also evident in their kinetic parameters. The catalytic efficiency of enzymes can vary significantly between different isomers. For example, in Mycobacterium tuberculosis, the enzyme isocitrate lyase can also act on 2-methylisocitrate, demonstrating the dual-role capability of some enzymes, though often with different efficiencies for their primary versus secondary substrates. wikipedia.org
Table 1: Enzyme Specificity for 2-Methylisocitrate Isomers
| Enzyme | Organism | Active Substrate/Inhibitor | Inactive Isomer(s) | Finding |
|---|---|---|---|---|
| 2-Methylisocitrate Lyase | Escherichia coli, Aspergillus nidulans | threo-2-methylisocitrate | erythro-diastereomer | Demonstrates high substrate specificity for the threo-isomer. nih.govresearchgate.net |
| NADP-dependent Isocitrate Dehydrogenase | Aspergillus nidulans | (2R,3S)-2-methylisocitrate (inhibitor) | Other isomers | Shows potent and stereospecific inhibition by a single isomer. nih.gov |
| Isocitrate Lyase | Aspergillus nidulans | D-isocitrate, (2R,3S)-2-methylisocitrate | Exhibits significantly higher catalytic efficiency with isocitrate compared to methylisocitrate. nih.gov |
This table summarizes the stereospecific interactions of various enzymes with isomers of 2-methylisocitrate.
Future research will likely focus on elucidating the precise structural basis for this stereospecific recognition by enzymes. High-resolution crystal structures of enzymes like 2-methylisocitrate lyase in complex with their substrates can reveal the specific amino acid residues involved in binding and catalysis, explaining why only certain stereoisomers are active. nih.govsemanticscholar.org This knowledge is critical for developing specific inhibitors or probes to study the methylcitrate cycle and for understanding the metabolic consequences of isomer accumulation in various organisms.
Role of this compound in Inter-Kingdom Metabolic Cross-Talk
Metabolic cross-talk, the exchange and utilization of metabolites between different organisms, is a fundamental aspect of microbial ecology and host-pathogen interactions. This compound, as an intermediate of the methylcitrate cycle, is positioned to play a role in these complex interactions, particularly between bacteria, fungi, and their hosts. The methylcitrate cycle is crucial for the metabolism of propionate (B1217596) and odd-chain fatty acids in many microorganisms. wikipedia.orgapsnet.org
In host-pathogen interactions, the metabolic capabilities of both the host and the pathogen are critical determinants of the infection's outcome. Pathogens must adapt to the nutrient environment provided by the host and detoxify metabolic byproducts. nih.gov The methylcitrate cycle is essential for some pathogens to survive and thrive within their host. For instance, in the rice blast fungus Pyricularia oryzae, this cycle is required for development and virulence, partly by detoxifying propionyl-CoA. apsnet.org The accumulation of methylcitrate cycle intermediates can be toxic, indicating that the flux through this pathway is tightly regulated and important for pathogenicity. cam.ac.uk
The exchange of metabolites like short-chain fatty acids (SCFAs), including propionate, is a well-established form of inter-kingdom communication, particularly in the gut microbiome. nih.govmdpi.com Host cells and different microbial species can both produce and consume these molecules. researchgate.net Propionate produced by one organism can be taken up by another and metabolized through the methylcitrate cycle. Therefore, intermediates of this cycle, such as 2-methylisocitrate, could potentially be released into the environment and influence the metabolism of neighboring organisms.
Table 2: The Methylcitrate Cycle in Microbial Interactions
| Interaction Type | Organisms Involved | Role of Methylcitrate Cycle | Potential Role of 2-Methylisocitrate |
|---|---|---|---|
| Pathogenesis | Pyricularia oryzae (fungus) & Rice (host) | Essential for fungal development and virulence. apsnet.org | Accumulation or flux could impact host cellular processes. |
| Pathogenesis | Mycobacterium tuberculosis (bacterium) & Human (host) | Propionate detoxification and carbon metabolism. cam.ac.uk | May influence host immune cell metabolism. |
| Gut Microbiome | Bacteria, Fungi, Host | Propionate metabolism. nih.gov | Could act as a signaling molecule between microbial species. |
| Bacterial-Fungal Interactions | General | Propionate utilization as a carbon source. nih.gov | Could mediate competitive or synergistic metabolic interactions. |
This table outlines the established and potential roles of the methylcitrate cycle and its intermediates in various inter-kingdom interactions.
Future research in this area will focus on detecting and quantifying methylcitrate cycle intermediates in complex biological environments, such as the gut or during an infection. Advanced metabolomics techniques could help determine if 2-methylisocitrate is actively exchanged between organisms and how it influences the metabolic state and behavior of the interacting partners. Understanding the role of this compound in metabolic cross-talk could open new avenues for therapeutic interventions, for example, by targeting the methylcitrate cycle to disrupt pathogenesis or modulate microbial communities. nih.gov
Q & A
Q. What are the recommended storage conditions for DL-threo-2-methylisocitrate sodium salt to ensure stability in experimental settings?
this compound sodium salt is hygroscopic and requires storage at 2–8°C under inert gas (e.g., nitrogen) to prevent degradation . For long-term stability, lyophilized powder should be stored at -20°C for up to three years, while solutions in solvents like DMSO should be kept at -80°C for one year . Always ensure containers are tightly sealed to avoid moisture absorption.
Q. What safety protocols should be followed when handling this compound in laboratory settings?
Avoid inhalation, skin contact, and ingestion. Use NIOSH/MSHA-approved respirators, chemical-resistant gloves (e.g., nitrile), and safety goggles . In case of exposure:
Q. How can researchers design initial enzymatic assays using this compound as a substrate for isocitrate lyase 1 (ICL1)?
Prepare a reaction mix containing 5 mM DTT, 2.5 mM MgCl₂, 50 mM HEPES (pH 7.5), and 250 µM NADH. Add purified ICL1 enzyme (e.g., 50 pM) and initiate the reaction with this compound (e.g., 2-MIC at 50 mM stock). Monitor NADH depletion via spectrophotometry at 340 nm to track enzyme activity . Include controls without substrate or enzyme to validate results.
Advanced Research Questions
Q. How can kinetic parameters (Km, kcat) for this compound be determined using Michaelis-Menten kinetics?
- Experimental setup : Perform assays with varying substrate concentrations (e.g., 50–1000 µM).
- Data analysis : Fit velocity vs. substrate concentration data to the Michaelis-Menten equation using nonlinear least squares regression. For ICL1, reported Km values for this compound range from 718 µM (fourfold higher than native substrate ICA) with a kcat of 1.25 s⁻¹ .
- Validation : Compare results with structurally similar substrates (e.g., threo-D(s)L(s)-isocitrate) to assess specificity .
Q. How should researchers address the lack of toxicological and environmental impact data for this compound?
- Toxicology : Conduct acute toxicity assays (e.g., cell viability tests in HEK293 or HepG2 lines) and chronic exposure studies in model organisms (e.g., C. elegans).
- Environmental persistence : Perform OECD 301 biodegradability tests and assess bioaccumulation potential via logP calculations .
- Precautionary measures : Treat waste via chemical incineration with scrubbers to mitigate unknown hazards .
Q. What strategies can optimize reaction conditions for this compound in inhibitor screening assays (e.g., PrpB lyase studies)?
- Buffer optimization : Test pH (6.5–8.5) and ionic strength to maximize enzyme-substrate binding.
- Cofactor supplementation : Include 2.5 mM MgCl₂ to stabilize the lyase active site .
- Inhibitor titration : Use a fixed substrate concentration (e.g., 500 µM this compound) with inhibitor doses (0–100 µM) to calculate IC50 values. Validate with lactate dehydrogenase (LDH) coupling assays to detect NADH interference .
Q. How can discrepancies in reported Km values for this compound across studies be resolved?
- Source validation : Cross-reference parameters from peer-reviewed studies (e.g., Biosynth #WCA18366 ) and avoid non-peer-reviewed sources (e.g., BenchChem).
- Experimental replication : Standardize assay conditions (temperature, pH, enzyme purity) and use internal controls (e.g., ICA substrate with known Km = 188 µM ).
- Statistical analysis : Apply ANOVA or t-tests to compare datasets and identify systematic errors .
Q. What methodologies are recommended for assessing the environmental fate of this compound in wastewater systems?
- Adsorption studies : Use batch experiments with activated sludge to measure adsorption coefficients (Kd).
- Degradation assays : Monitor hydrolysis rates under varied pH (3–10) and UV exposure.
- Wastewater treatment : Partner with facilities to implement advanced oxidation processes (AOPs) for breakdown validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
